

Section 1: Compound Profile & Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Boc-Amino-3-*iodo*-4-chloropyridine

Cat. No.: B1398114

[Get Quote](#)

2-Boc-amino-3-*iodo*-4-chloropyridine, systematically named tert-butyl (3-*iodo*-4-chloropyridin-2-yl)carbamate, is a polysubstituted pyridine derivative widely utilized as a key building block in medicinal chemistry and organic synthesis.^{[1][2][3]} Its structure incorporates a Boc-protected amine, an iodine atom, and a chlorine atom on the pyridine core. This specific arrangement of functional groups allows for selective, sequential cross-coupling reactions, making it a valuable intermediate in the synthesis of complex heterocyclic scaffolds for drug discovery.^{[4][5]}

The tert-butyloxycarbonyl (Boc) group serves as a stable protecting group for the amine, which can be readily removed under acidic conditions.^[6] The differential reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds under palladium catalysis—with the C-I bond being significantly more reactive—enables chemists to functionalize the 3-position of the pyridine ring selectively before addressing the 4-position.^{[7][8]}

Table 1: Physicochemical Properties of **2-Boc-amino-3-*iodo*-4-chloropyridine**

Property	Value	Source(s)
CAS Number	868733-96-4	[1] [9] [10]
Molecular Formula	C ₁₀ H ₁₂ ClN ₂ O ₂	[1] [9]
Molecular Weight	354.57 g/mol	[1] [9] [11]
Appearance	White solid or crystals	[1] [2]
Melting Point	73-77 °C	[1]
Storage Temperature	2-8 °C, Inert atmosphere	[3] [9]

Section 2: Hazard Identification and GHS Classification

As a responsible Senior Application Scientist, a thorough understanding of the hazard profile of any chemical is paramount before its use in a laboratory setting. **2-Boc-amino-3-iodo-4-chloropyridine** is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to acute toxicity and irritation.

Table 2: GHS Hazard and Precautionary Statements

Category	Code	Description	Source(s)
Pictogram		Exclamation Mark	[10]
Signal Word		Warning	[9] [10]
Hazard Statements	H302	Harmful if swallowed.	[9] [12]
H315		Causes skin irritation.	[9] [10] [12]
H319		Causes serious eye irritation.	[9] [10] [12]
H332		Harmful if inhaled.	[9]
H335		May cause respiratory irritation.	[10]
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.	[10]
P280		Wear protective gloves/protective clothing/eye protection/face protection.	[10]
P301+P312		IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.	[12]
P302+P352		IF ON SKIN: Wash with plenty of soap and water.	[10]
P305+P351+P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and	[10]

easy to do. Continue rinsing.

P405 Store locked up. [\[10\]](#)

P501 Dispose of contents/container to an approved waste disposal plant. [\[10\]](#)

Section 3: Proactive Safety: Exposure Controls & Personal Protective Equipment (PPE)

To mitigate the risks identified, a multi-layered safety approach combining engineering controls and appropriate personal protective equipment is mandatory.

- Engineering Controls: All handling of solid **2-Boc-amino-3-iodo-4-chloropyridine** and its solutions must be conducted within a certified chemical fume hood.[13] This is the primary line of defense to prevent inhalation of dust or vapors, directly addressing the H332 and H335 hazard statements.[9][10] The workspace should be well-ventilated, and an eyewash station and safety shower must be readily accessible.[14]
- Personal Protective Equipment (PPE):
 - Eye Protection: Chemical safety goggles or safety glasses with side shields are required at all times to prevent eye contact and subsequent serious irritation (H319).[10][14]
 - Skin Protection: Impermeable gloves (e.g., nitrile) must be worn to prevent skin contact, which can cause irritation (H315).[10] A flame-retardant lab coat should be worn to protect clothing and underlying skin.[13] Contaminated clothing must be removed immediately and washed before reuse.[10]
 - Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH/MSHA approved respirator should be used.[14][15]

The causality behind this stringent PPE requirement is the compound's classification as an irritant and its potential for harm upon ingestion, inhalation, or skin contact.

Section 4: Standard Operating Procedures: Handling & Storage

Adherence to strict protocols for handling and storage is crucial for maintaining both user safety and compound integrity.

- Handling:
 - Before use, consult the Safety Data Sheet (SDS).
 - Ensure all required PPE is correctly worn.
 - Perform all manipulations, including weighing and transfers, inside a chemical fume hood to minimize exposure.[13]
 - Avoid all personal contact, including the inhalation of dust.[16]
 - Do not eat, drink, or smoke in the laboratory area where the chemical is being handled. [10]
 - After handling, wash hands and any exposed skin thoroughly with soap and water.[10]
- Storage:
 - Temperature: Store the compound in a refrigerator at 2-8°C.[9]
 - Atmosphere: Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon).[3][9] This is critical to prevent potential degradation from atmospheric moisture or oxygen, ensuring the compound's long-term stability and reactivity.
 - Light: Store in a dark place, as some organo-iodine compounds can be light-sensitive.[9]
 - Security: The compound should be stored in a locked cabinet or an area with restricted access, in accordance with the P405 precautionary statement.[10]

Section 5: Chemical Reactivity and Stability Profile

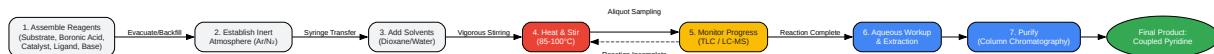
The synthetic utility of **2-Boc-amino-3-iodo-4-chloropyridine** is derived directly from its reactivity profile.

- Key Reactive Sites: The molecule possesses two distinct electrophilic sites suitable for palladium-catalyzed cross-coupling reactions: the C3-I bond and the C4-Cl bond.
- Differential Reactivity: The C-I bond is substantially more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond.^[7] This well-established reactivity difference is the cornerstone of its use, allowing for selective functionalization. A Suzuki or Sonogashira reaction will occur preferentially at the 3-position, leaving the chlorine at the 4-position available for a subsequent, often more forcing, cross-coupling reaction.^{[8][17]}
- Boc Protecting Group: The Boc-amine is stable under basic and mildly acidic conditions, as well as to the conditions of most cross-coupling reactions.^[6] It can be readily cleaved using strong acids like trifluoroacetic acid (TFA) to liberate the free amine for further derivatization.^[4]
- Incompatibilities: Avoid strong oxidizing agents, strong acids (which will deprotect the amine), and strong bases.^[15]

Section 6: Application Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the practical application of this reagent, the following section details a representative protocol for a Suzuki-Miyaura reaction, a fundamental C-C bond-forming transformation in modern drug development.^{[18][19]}

Objective: To synthesize tert-butyl (4-chloro-3-phenylpyridin-2-yl)carbamate via a selective Suzuki-Miyaura coupling at the C-I bond.


Materials:

- **2-Boc-amino-3-iodo-4-chloropyridine**
- Phenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)

- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
- Potassium Carbonate (K_2CO_3)
- 1,4-Dioxane (anhydrous)
- Water (degassed)

Step-by-Step Methodology:

- Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add **2-Boc-amino-3-iodo-4-chloropyridine** (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq, 2 mol%), SPhos (0.04 eq, 4 mol%), and potassium carbonate (2.0 eq).[20]
- Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical for preventing the degradation of the phosphine ligand and the deactivation of the palladium catalyst.
- Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.[20] The base (K_2CO_3) activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation to the palladium center.[18]
- Reaction Execution: Place the sealed flask in a preheated oil bath at 85-100°C and stir vigorously.[20][21]
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

[Click to download full resolution via product page](#)

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sincerechemical.com [sincerechemical.com]
- 2. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]
- 3. TERT-BUTYL 4-CHLORO-3-IODOPYRIDIN-2-YLCARBAMATE Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- 4. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. achmem.com [achmem.com]
- 10. aksci.com [aksci.com]
- 11. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | C₁₀H₁₂ClI₁N₂O₂ | CID 53415320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. benchchem.com [benchchem.com]
- 21. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- To cite this document: BenchChem. [Section 1: Compound Profile & Physicochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1398114#2-boc-amino-3-iodo-4-chloropyridine-safety-and-handling\]](https://www.benchchem.com/product/b1398114#2-boc-amino-3-iodo-4-chloropyridine-safety-and-handling)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com